molecular formula C7H11N3O2S B2827660 1-Cyclobutyl-1H-pyrazole-4-sulfonamide CAS No. 2126162-09-0

1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2827660
CAS No.: 2126162-09-0
M. Wt: 201.24
InChI Key: YTOPMPJSSDXMOH-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C7H11N3O2S and a molecular weight of 201.25 g/mol It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group at the 4-position

Preparation Methods

The synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, forming the pyrazole core.

    Introduction of the cyclobutyl group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a nucleophilic substitution reaction.

    Sulfonamide formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Cyclobutyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclobutyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Cyclobutyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclobutyl group and pyrazole ring provide a rigid framework that can fit into the active sites of enzymes, while the sulfonamide group can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

1-Cyclobutyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclobutyl group, pyrazole ring, and sulfonamide group, which together confer specific chemical and biological properties that are distinct from those of its analogs.

Properties

IUPAC Name

1-cyclobutylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c8-13(11,12)7-4-9-10(5-7)6-2-1-3-6/h4-6H,1-3H2,(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOPMPJSSDXMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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